

Key Phase I Clinical Trial Results for Serabelisib Combinations

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Compound Focus: Serabelisib

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The most relevant Phase I study investigated a multi-node PI3K/AKT/mTOR pathway inhibition strategy by combining **Serabelisib**, **Sapanisertib**, and **Paclitaxel** [1].

Trial Aspect	Details
ClinicalTrials.gov ID	NCT03154294 [1]
Phase	I [1]
Patient Population	19 heavily pretreated patients with advanced solid tumors (10 ovarian, 6 endometrial, 3 breast cancers) [1]
Recommended Phase 2 Dose (RP2D)	Sapanisertib 3 or 4 mg + Serabelisib 200 mg (Days 2-4, 9-11, 16-18, 23-25) + Paclitaxel 80 mg/m ² (Days 1, 8, 15) on a 28-day cycle [1]
Most Frequent Grade 3/4 Adverse Events	Decreased WBC (20%), nonfebrile neutropenia (12%), anemia (9%), hyperglycemia (11%), elevated liver enzymes (4%) [1]

| **Efficacy (in 15 evaluable patients) | Objective Response Rate (ORR):** 47% (7 patients) **Clinical Benefit Rate (CBR):** 73% (11 patients) **Responses** | 3 Complete Response (CR), 4 Partial Response (PR), 4 Stable Disease (SD) > 6 months [1] | | **Median Progression-Free Survival (PFS)** | 11 months (for all 19 enrolled patients) [1] |

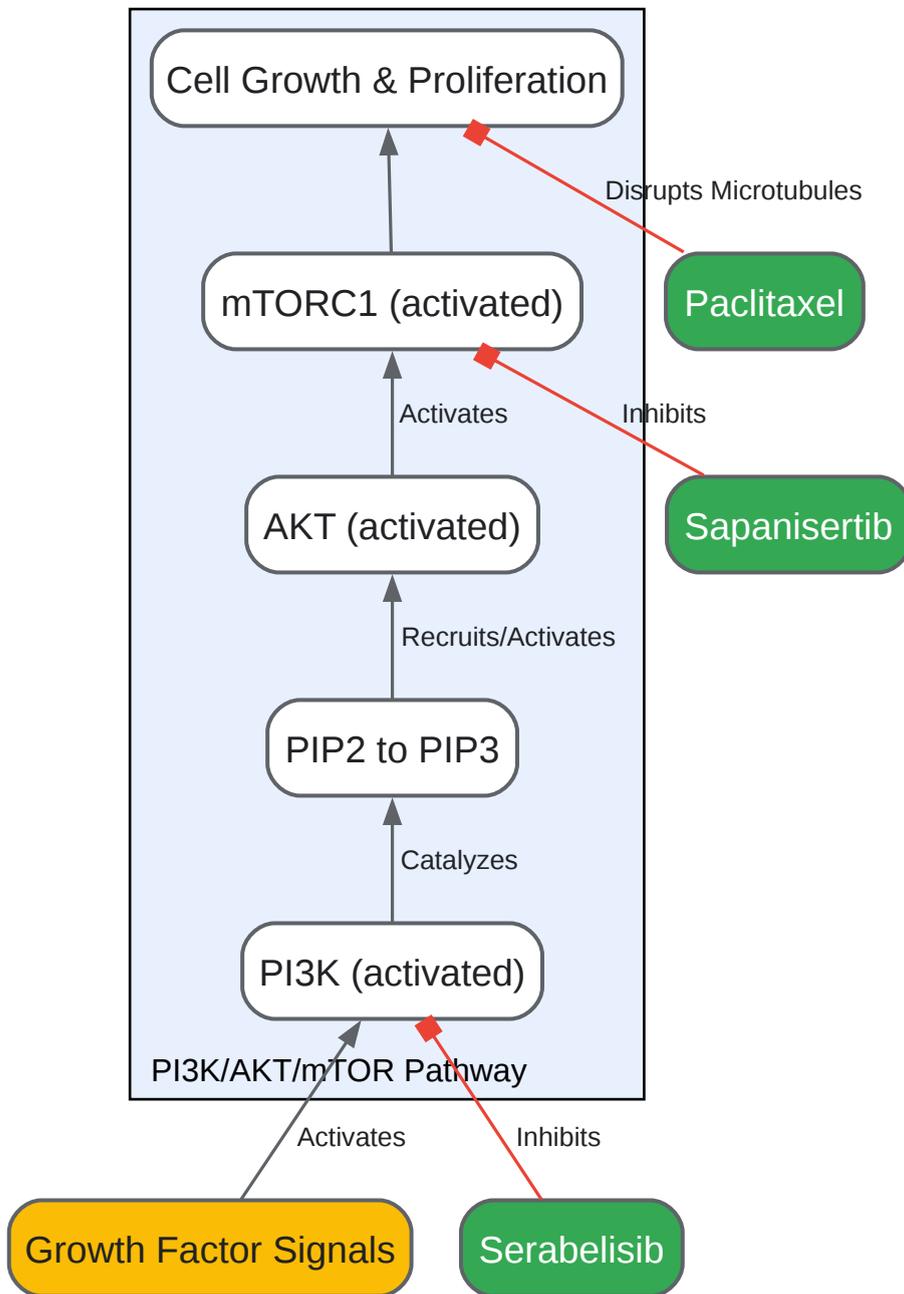
This combination strategy is under further investigation in a Phase 2 trial for advanced or recurrent endometrial cancer (NCT06463028), which began in December 2024 [2] [3].

Mechanism of Action and Experimental Rationale

Serabelisib is a potent and selective oral inhibitor of the Class I **PI3K alpha (PI3K α) isoform** [4] [5] [6]. It specifically targets the catalytic subunit p110 α , which is frequently mutated in cancers.

The rationale for combining **Serabelisib** with Sapanisertib (a dual mTORC1/mTORC2 inhibitor) and Paclitaxel is to achieve **multi-node inhibition** of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival that is often dysregulated in cancer [7]. Preclinical models in endometrial and breast cancer demonstrated that this combination more effectively suppresses pathway signaling (measured by phosphorylation of S6, AKT, and 4E-BP1) compared to single-node inhibitors [7].

The diagram below illustrates the strategic points of inhibition within this pathway.



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Multi-node inhibition of the PI3K/AKT/mTOR pathway by the **Serabelisib**, Sapanisertib, and Paclitaxel combination [1] [7].

Ongoing Research and Future Directions

The promising Phase I results have led to advanced clinical development. The **PIKTOR** combination (**Serabelisib** + Sapanisertib) with Paclitaxel is now being evaluated in a Phase 2 trial for advanced or recurrent endometrial cancer [2] [3]. This trial also includes a substudy investigating the combination with a specific **insulin-suppressing diet**, based on preclinical evidence that such a diet can enhance the anti-tumor efficacy of these metabolic inhibitors [7] [8].

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